

# Capryloyl Salicylic Acid: A Technical Guide for Researchers and Drug Development Professionals

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## Compound of Interest

Compound Name: Capryloyl Salicylic Acid

Cat. No.: B1242837

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## Introduction

**Capryloyl Salicylic Acid** (CSA), also known by the trade name Lipo-Hydroxy Acid (LHA), is a lipophilized derivative of salicylic acid.[1][2] It is synthesized through the Friedel-Crafts acylation of methyl salicylate with capryloyl chloride, followed by hydrolysis.[3][4] This modification, which adds an eight-carbon fatty chain to the salicylic acid molecule, results in distinct physicochemical properties and a unique mechanism of action on the skin.[3][5] This technical guide provides an in-depth overview of **Capryloyl Salicylic Acid**, including its chemical properties, mechanism of action, efficacy, and safety, supported by quantitative data, experimental protocols, and visual diagrams to aid in research and development.

## Physicochemical Properties

The addition of a capryloyl group to the salicylic acid structure significantly alters its physical and chemical characteristics, most notably its lipophilicity and molecular size.[5] This increased lipophilicity enhances its affinity for the lipid-rich stratum corneum.[5] A summary of the key physicochemical properties of **Capryloyl Salicylic Acid** in comparison to Salicylic Acid is presented in Table 1.

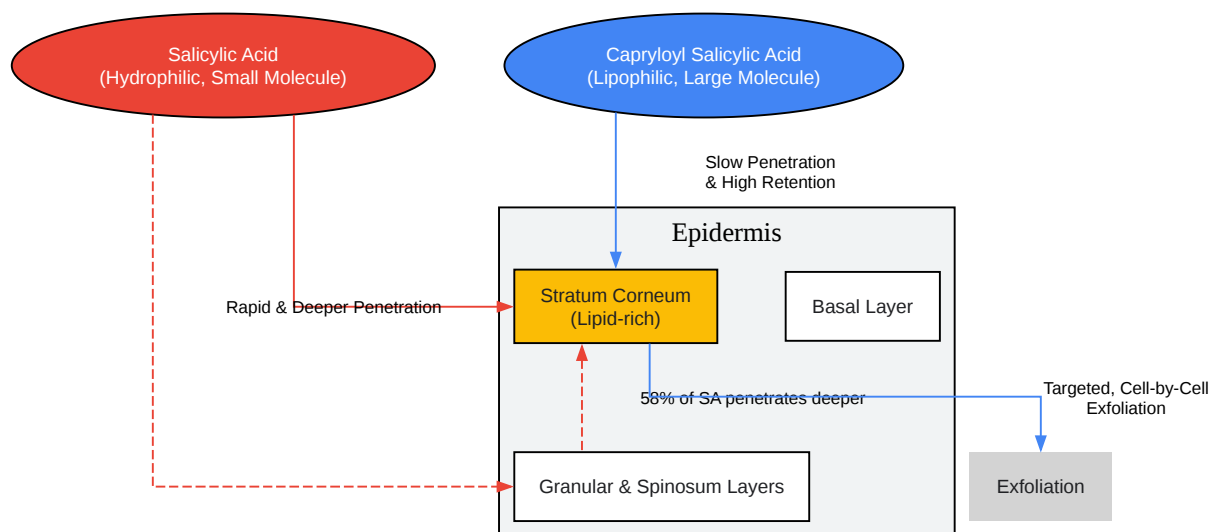
Property	Capryloyl Salicylic Acid	Salicylic Acid
CAS Number	78418-01-6	69-72-7
Molecular Formula	C15H20O4	C7H6O3
Molecular Weight ( g/mol )	264.32	138.12
Appearance	White to almost white powder/crystal	White crystalline powder
Melting Point (°C)	115	159
pKa (Predicted)	2.68	2.97
Water Solubility	29.7 mg/L at 20°C	2.4 g/L at 25°C
LogP (Predicted)	5.2	2.21

Table 1: Comparative Physicochemical Properties of **Capryloyl Salicylic Acid** and Salicylic Acid.[\[3\]](#)[\[6\]](#)[\[7\]](#)[\[8\]](#)[\[9\]](#)

## Mechanism of Action

**Capryloyl Salicylic Acid** functions as a keratolytic agent, promoting exfoliation of the skin.[\[10\]](#)[\[11\]](#) Its mechanism of action is distinguished from that of salicylic acid primarily by its pharmacokinetic profile. Due to its larger molecular size and lipophilic nature, CSA penetrates the stratum corneum more slowly and is retained in this outermost layer of the epidermis for a longer duration.[\[1\]](#)[\[5\]](#)[\[12\]](#) This results in a more targeted, cell-by-cell exfoliation, loosening the intercellular connections and facilitating the shedding of corneocytes.[\[5\]](#) In contrast, a significantly larger proportion of salicylic acid penetrates deeper into the skin.[\[3\]](#)[\[12\]](#)

The anti-inflammatory properties of **Capryloyl Salicylic Acid** are also noteworthy.[\[9\]](#)[\[10\]](#) While the precise molecular signaling pathways are not fully elucidated in publicly available literature, it is understood that like its parent compound, salicylic acid, CSA can help to reduce inflammation associated with skin conditions such as acne.[\[10\]](#)[\[13\]](#)



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Comparative mechanism of action in the epidermis.

## Efficacy and Clinical Data

Clinical studies have demonstrated the efficacy of **Capryloyl Salicylic Acid** in addressing various dermatological concerns, including hyperpigmentation, fine lines, and comedones.[12] [14] Its performance has been compared to that of other well-established exfoliating agents like glycolic acid.

## Skin Penetration

In vitro studies using human skin samples have highlighted the differential penetration profiles of CSA and salicylic acid. After a 16-hour contact period, only about 6% of the applied **Capryloyl Salicylic Acid** was found to have penetrated beyond the stratum corneum, in contrast to 58% for salicylic acid.[3][12] An in-vivo analysis further supported this, showing that approximately 17% of applied CSA remained in the stratum corneum after four days, compared to about 9% of salicylic acid.[12]

Compound	Penetration Beyond Stratum Corneum (16h, in vitro)	Retention in Stratum Corneum (4 days, in vivo)
Capryloyl Salicylic Acid	~6%	~17.1%
Salicylic Acid	~58%	~9%

Table 2: Comparative Skin Penetration Data.[\[3\]](#)[\[12\]](#)

## Clinical Efficacy

A split-face study involving female volunteers with mild to moderate facial hyperpigmentation and fine lines compared the effects of a **Capryloyl Salicylic Acid** peel (5-10%) with a glycolic acid peel (20-50%) over 12 weeks.[\[14\]](#)[\[15\]](#) The results indicated that the LHA peel was as effective and safe as the glycolic acid peel.[\[14\]](#)[\[15\]](#)

Parameter	5-10% Capryloyl Salicylic Acid	20-50% Glycolic Acid
Significant Reduction in Fine Lines/Wrinkles	41% of subjects	30% of subjects
Significant Reduction in Hyperpigmentation	46% of subjects	34% of subjects

Table 3: Efficacy of **Capryloyl Salicylic Acid** vs. Glycolic Acid Peels (12 weeks).[\[14\]](#)[\[15\]](#)

Furthermore, another study with 14 patients demonstrated a significant decrease in comedones after using LHA.[\[12\]](#)

## Safety and Toxicology Profile

**Capryloyl Salicylic Acid** is generally considered safe for use in cosmetic products at concentrations up to 0.5% in leave-on products and 0.4% in rinse-off formulations.[\[3\]](#) The Cosmetic Ingredient Review (CIR) Expert Panel has assessed its safety, noting its use in over 100 cosmetic products.[\[3\]](#)

Test	Species	Result
Acute Oral LD50	Mouse	3354 mg/kg
Acute Dermal LD50	Rat	>2000 mg/kg
Phototoxicity (in vitro)	N/A	Non-phototoxic
Skin Sensitization (HRIPT, 0.5% or 2%)	Human	Non-sensitizing

Table 4: Summary of Toxicological Data.[3][16]

While some guinea pig maximization tests showed sensitization at higher concentrations, human repeat insult patch tests (HRIPTs) with cosmetic products containing up to 2% CSA were non-sensitizing.[16] It is recommended to use sunscreen when using products containing CSA, as it may increase the skin's sensitivity to the sun.[17]

## Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative protocols for key experiments involving **Capryloyl Salicylic Acid**.

### Protocol 1: In Vitro Skin Penetration using Franz Diffusion Cells

Objective: To quantify the percutaneous absorption of **Capryloyl Salicylic Acid** compared to a benchmark like Salicylic Acid.

Methodology:

- **Skin Preparation:** Full-thickness human or porcine skin is obtained and dermatomed to a thickness of approximately 500  $\mu\text{m}$ . Skin integrity is verified.
- **Franz Cell Assembly:** Static Franz diffusion cells are used. The prepared skin membrane is mounted between the donor and receptor chambers, with the stratum corneum facing the donor chamber.

- **Receptor Fluid:** The receptor chamber is filled with a physiologically relevant buffer (e.g., phosphate-buffered saline with a solubility enhancer if needed), maintained at 32°C, and continuously stirred.
- **Test Substance Application:** A precise amount of the test formulation containing a known concentration of **Capryloyl Salicylic Acid** is applied to the skin surface in the donor chamber.
- **Sampling:** At predetermined time points (e.g., 2, 4, 8, 16, 24 hours), aliquots of the receptor fluid are collected and replaced with fresh buffer.
- **Analysis:** The concentration of **Capryloyl Salicylic Acid** in the collected samples is quantified using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).
- **Mass Balance:** At the end of the experiment, the skin surface is washed, and the different skin layers (stratum corneum, epidermis, dermis) and the receptor fluid are analyzed to determine the distribution of the applied substance.

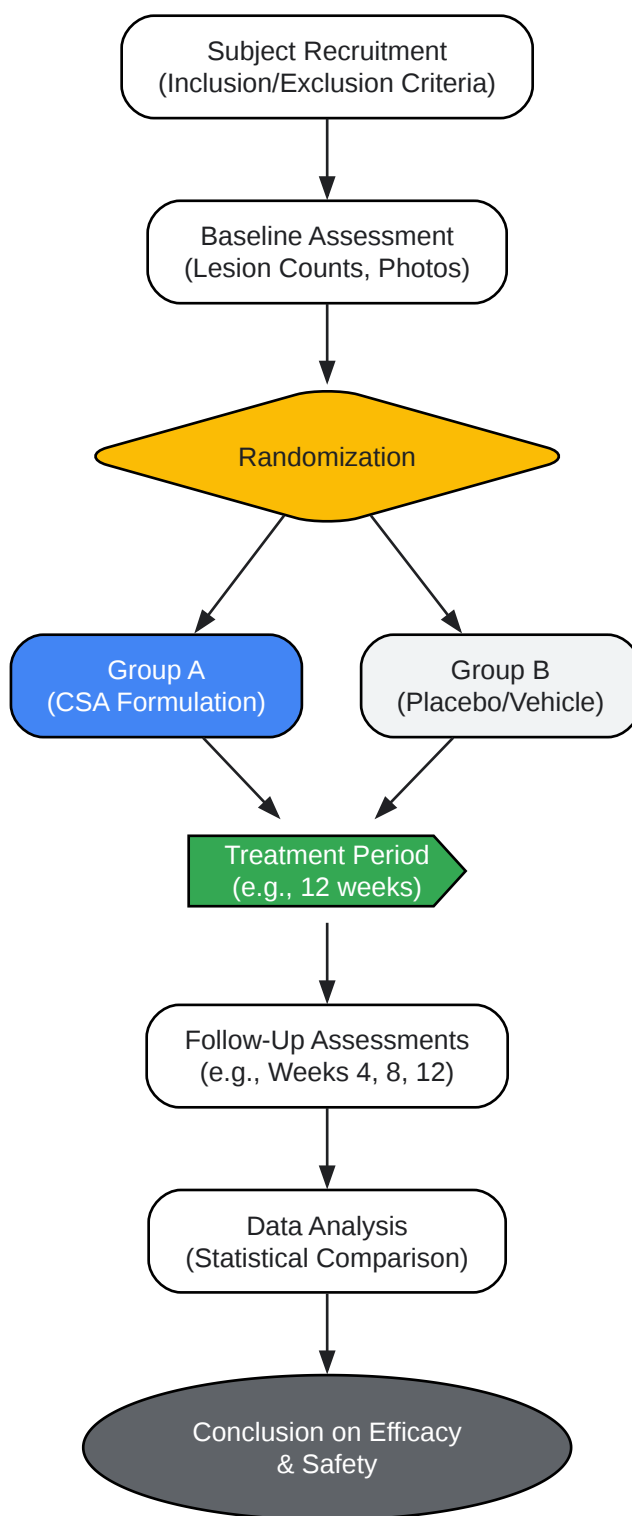
## Protocol 2: Clinical Assessment of Comedolytic Activity

**Objective:** To evaluate the efficacy of a topical formulation containing **Capryloyl Salicylic Acid** in reducing comedones in human subjects.

**Methodology:**

- **Study Design:** A randomized, double-blind, placebo-controlled study is conducted.
- **Subject Recruitment:** Participants with a specified number of facial comedones (open and closed) are recruited. Inclusion and exclusion criteria are strictly defined (e.g., age, skin type, no use of other acne treatments).
- **Treatment Phase:** Subjects are randomly assigned to apply the test formulation or a placebo to their face daily for a predetermined period (e.g., 8-12 weeks).
- **Efficacy Assessment:**

- Lesion Counts: At baseline and subsequent follow-up visits, trained investigators count the number of open and closed comedones.
- Cyanoacrylate Biopsy: Follicular casts are obtained from a defined area (e.g., the forehead) using a cyanoacrylate adhesive. The number and size of microcomedones are analyzed under a microscope.
- Photographic Documentation: Standardized digital photographs are taken at each visit for visual assessment.
- Safety and Tolerability: Subjects are monitored for any adverse events, such as erythema, scaling, and dryness, using a standardized grading scale.
- Data Analysis: Statistical analysis is performed to compare the change in lesion counts and other parameters from baseline between the active and placebo groups.



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Workflow for clinical efficacy evaluation of **Capryloyl Salicylic Acid**.

## Conclusion



**Capryloyl Salicylic Acid** represents a significant modification of a classic dermatological active ingredient. Its enhanced lipophilicity and larger molecular size result in a distinct pharmacokinetic profile characterized by slower, more targeted penetration into the stratum corneum. This translates to effective exfoliation with a favorable tolerability profile, making it a valuable tool for addressing conditions such as acne, hyperpigmentation, and signs of aging. The available data supports its efficacy and safety in cosmetic formulations, providing a solid foundation for further research and development in dermatology and drug delivery.

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